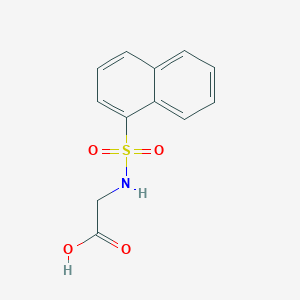
2,5-dimethoxy-N-(1-naphthyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethoxy-N-(1-naphthyl)benzenesulfonamide, also known as W-7, is a chemical compound that has been widely used in scientific research. It was first synthesized in 1978 by Kakiuchi and colleagues as a calmodulin antagonist. Since then, it has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications.
Mechanism of Action
2,5-dimethoxy-N-(1-naphthyl)benzenesulfonamide inhibits calmodulin by binding to its hydrophobic pocket, which prevents it from binding to calcium ions. This, in turn, reduces the activation of downstream signaling pathways that are dependent on calmodulin. The exact mechanism of action of 2,5-dimethoxy-N-(1-naphthyl)benzenesulfonamide is still not fully understood and requires further investigation.
Biochemical and physiological effects:
2,5-dimethoxy-N-(1-naphthyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of several enzymes, including protein kinase C, myosin light chain kinase, and nitric oxide synthase. It has also been shown to affect intracellular calcium levels, which can lead to changes in cellular processes such as muscle contraction and neurotransmitter release.
Advantages and Limitations for Lab Experiments
2,5-dimethoxy-N-(1-naphthyl)benzenesulfonamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity level. It also has a well-established mechanism of action and has been extensively studied in various experimental systems. However, one limitation of 2,5-dimethoxy-N-(1-naphthyl)benzenesulfonamide is that it can have off-target effects, which can complicate the interpretation of experimental results. Additionally, the concentration of 2,5-dimethoxy-N-(1-naphthyl)benzenesulfonamide required to achieve its inhibitory effects can vary depending on the experimental system, which can make it difficult to compare results between different studies.
Future Directions
There are several future directions for research involving 2,5-dimethoxy-N-(1-naphthyl)benzenesulfonamide. One area of interest is investigating its potential as a therapeutic agent for cancer. 2,5-dimethoxy-N-(1-naphthyl)benzenesulfonamide has been shown to inhibit the proliferation of cancer cells in vitro, and further studies are needed to determine its efficacy in vivo. Another area of interest is investigating its effects on other cellular processes, such as autophagy and apoptosis. Additionally, further studies are needed to better understand its mechanism of action and to identify potential off-target effects.
Synthesis Methods
The synthesis of 2,5-dimethoxy-N-(1-naphthyl)benzenesulfonamide involves several steps, including the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 1-naphthylamine to form the intermediate product, which is then reacted with ammonia to obtain 2,5-dimethoxy-N-(1-naphthyl)benzenesulfonamide. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
2,5-dimethoxy-N-(1-naphthyl)benzenesulfonamide has been widely used in scientific research due to its ability to inhibit calmodulin, a calcium-binding protein that plays a crucial role in various cellular processes. It has been used in studies related to cell signaling, muscle contraction, and neurotransmitter release. 2,5-dimethoxy-N-(1-naphthyl)benzenesulfonamide has also been used in cancer research to investigate its potential as a therapeutic agent.
properties
Molecular Formula |
C18H17NO4S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2,5-dimethoxy-N-naphthalen-1-ylbenzenesulfonamide |
InChI |
InChI=1S/C18H17NO4S/c1-22-14-10-11-17(23-2)18(12-14)24(20,21)19-16-9-5-7-13-6-3-4-8-15(13)16/h3-12,19H,1-2H3 |
InChI Key |
GHKSAXKKOIYBOE-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Methoxyethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280817.png)
amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280823.png)
![Ethyl 5-{acetyl[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280825.png)
![Ethyl 5-{butyryl[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280826.png)

![Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280833.png)
![Ethyl 1,3-dimethyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B280834.png)


![3-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280840.png)
![Ethyl 4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B280841.png)
